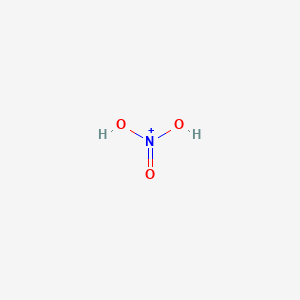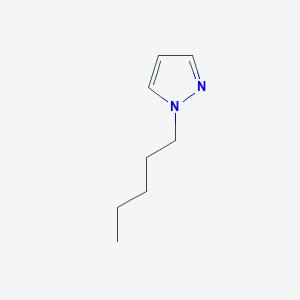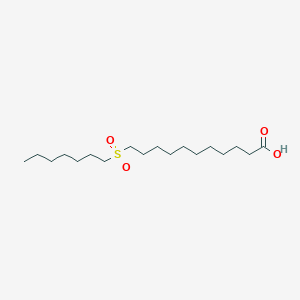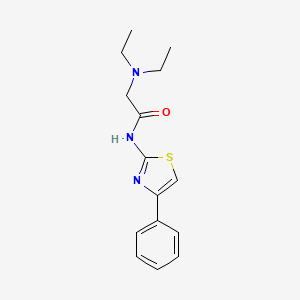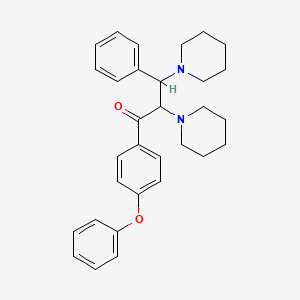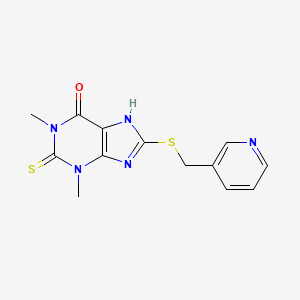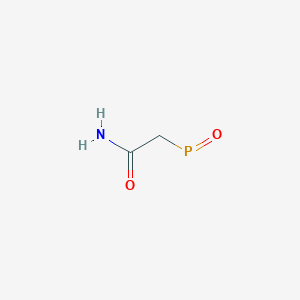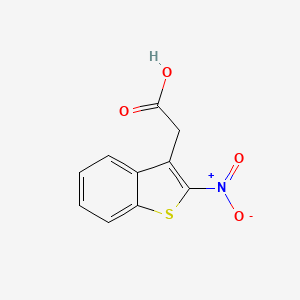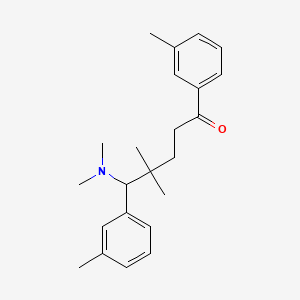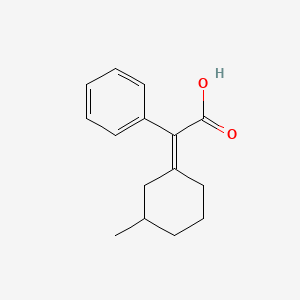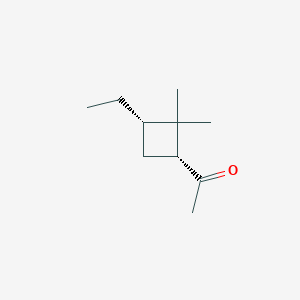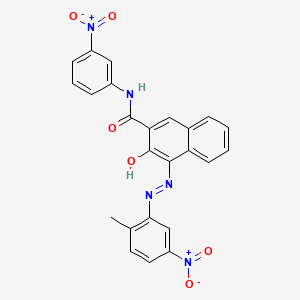
3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is likely used in various applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-(3-nitrophenyl)naphthalene-2-carboxamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methyl-5-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-4-nitronaphthalene-2-carboxamide under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to control temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, sulfonic acids, and alkylating agents.
Major Products Formed
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vivid color and stability.
Analytical Chemistry: Employed as a reagent in spectrophotometric analysis.
Biology and Medicine
Biological Staining: Utilized in staining biological tissues for microscopic examination.
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry
Textile Industry: Applied in dyeing fabrics and textiles.
Plastic and Polymer Industry: Used to color plastics and polymers.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The mechanism involves:
Binding to Proteins: The azo group can form complexes with proteins, affecting their function.
Pathways Involved: The compound may interfere with cellular pathways involving oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Methyl-5-nitrophenyl)azo)phenol
- 3-Hydroxy-4-((2-methylphenyl)azo)naphthalene-2-carboxamide
Uniqueness
- Structural Features : The presence of both nitro and azo groups in the compound provides unique chemical reactivity.
- Applications : Its specific structure allows for diverse applications in dyeing, staining, and analytical chemistry.
Propiedades
Número CAS |
6358-47-0 |
|---|---|
Fórmula molecular |
C24H17N5O6 |
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O6/c1-14-9-10-18(29(34)35)13-21(14)26-27-22-19-8-3-2-5-15(19)11-20(23(22)30)24(31)25-16-6-4-7-17(12-16)28(32)33/h2-13,30H,1H3,(H,25,31) |
Clave InChI |
VOQHKBYZRLXPBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


